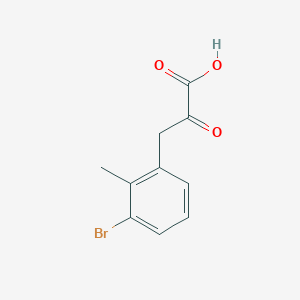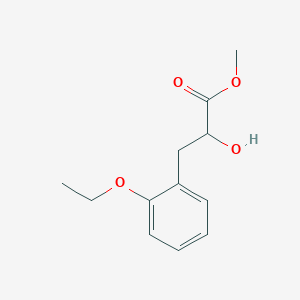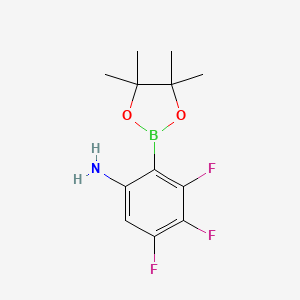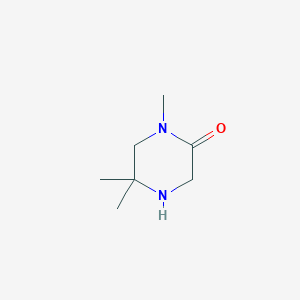![molecular formula C7H10O2 B15316732 rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo: is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo typically involves the following steps:
Starting Material: The synthesis begins with a suitable diene, such as cyclopentadiene.
Diels-Alder Reaction: The diene undergoes a Diels-Alder reaction with an appropriate dienophile, such as maleic anhydride, to form a bicyclic intermediate.
Epoxidation: The intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid, to introduce the oxirane ring.
Reduction: Finally, the epoxide is reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and epoxidation steps, as well as efficient purification techniques like distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or ethers.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Acts as a chiral auxiliary in asymmetric synthesis.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]heptane: Lacks the oxirane ring but has a similar bicyclic structure.
7-Oxabicyclo[2.2.1]heptane: Similar structure but without the methanol group.
Uniqueness:
- The presence of both the oxirane ring and the methanol group in rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo makes it unique compared to other bicyclic compounds. This combination of functional groups allows for a wide range of chemical reactions and potential applications.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol |
InChI |
InChI=1S/C7H10O2/c8-4-5-3-6-1-2-7(5)9-6/h1-2,5-8H,3-4H2/t5-,6-,7+/m0/s1 |
Clave InChI |
FUCCKJSLKAHDNQ-LYFYHCNISA-N |
SMILES isomérico |
C1[C@@H]2C=C[C@H]([C@@H]1CO)O2 |
SMILES canónico |
C1C2C=CC(C1CO)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,3-dioxoisoindol-2-yl) 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15316654.png)
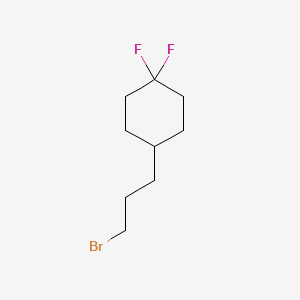
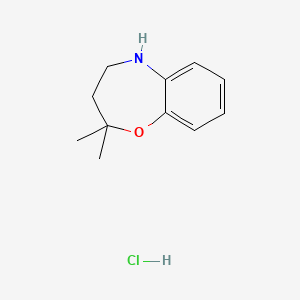

![tert-butylN-[2-(chlorosulfonyl)propyl]carbamate](/img/structure/B15316690.png)
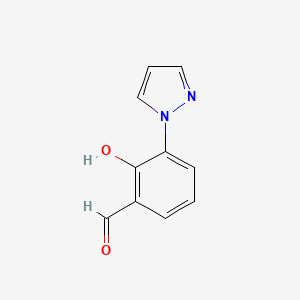
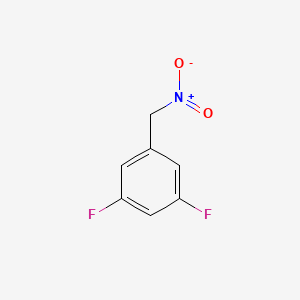
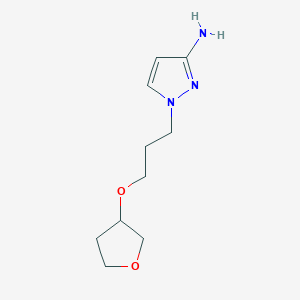
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)
